Acetone-13C3 (CAS 93628-01-4) is a fully stable-isotope-labeled isotopologue of acetone, featuring a 99 atom % 13C isotopic purity across its three-carbon skeleton. This uniform labeling provides a precise +3 Da mass shift (M+3) relative to unlabeled acetone. In industrial and clinical procurement, Acetone-13C3 is primarily selected as a highly stable internal standard for gas chromatography-mass spectrometry (GC-MS), a specialized solvent for carbon-13 nuclear magnetic resonance (NMR) spectroscopy, and a foundational 3-carbon building block for the synthesis of uniformly labeled (U-13C) downstream metabolic tracers and analytical standards [1].
Substituting Acetone-13C3 with cheaper alternatives compromises analytical accuracy and synthetic utility. Unlabeled acetone is indistinguishable from endogenous acetone in biological matrices, making it useless as an internal standard [1]. While Acetone-d6 (deuterated acetone) provides a +6 Da mass shift, its deuterium atoms are highly susceptible to hydrogen-deuterium (H/D) exchange in protic solvents or during enzymatic sample preparation, leading to isotopic scrambling and calibration drift[1]. Furthermore, single-labeled alternatives like Acetone-2-13C provide only a +1 Da mass shift, which overlaps with the ~3.3% natural M+1 isotopic abundance of unlabeled analytes, resulting in high background noise during mass spectrometry [2]. Acetone-13C3 avoids all these failure modes by providing a stable, non-exchangeable +3 Da mass shift.
In headspace GC-MS workflows requiring enzymatic oxidation and thermal decarboxylation (e.g., converting beta-hydroxybutyrate to acetone), deuterated internal standards like Acetone-d6 undergo rapid H/D exchange with the aqueous matrix, altering their mass-to-charge ratio. Acetone-13C3 provides a stable +3 Da mass shift that is completely immune to protic exchange, enabling highly reproducible intra- and inter-day precision (RSD < 10%) across a wide concentration range (25 to 8300 µM)[1].
| Evidence Dimension | Label retention during aqueous enzymatic sample preparation |
| Target Compound Data | Acetone-13C3: 100% label retention (stable +3 Da shift) |
| Comparator Or Baseline | Acetone-d6: Variable label loss due to H/D enolization exchange |
| Quantified Difference | Complete elimination of isotopic scrambling in protic media |
| Conditions | Aqueous enzymatic oxidation and thermal decarboxylation at 80-100°C prior to headspace GC-MS |
Buyers must select the 13C3 isotopologue over the cheaper D6 variant when quantifying analytes in protic or biological matrices to prevent calibration drift and quantification errors.
Utilizing a single-labeled standard like Acetone-2-13C yields an M+1 mass shift, which heavily overlaps with the natural 13C abundance of unlabeled endogenous acetone (~3.3% of the M0 peak). Acetone-13C3 provides an M+3 mass shift, shifting the internal standard signal completely outside the natural isotopic envelope of the target analyte. This reduces background interference by over 90% in Selected Ion Monitoring (SIM) mode, ensuring a clean baseline [1].
| Evidence Dimension | Background interference from natural isotopic abundance |
| Target Compound Data | Acetone-13C3 (M+3): <0.1% natural abundance overlap |
| Comparator Or Baseline | Acetone-2-13C (M+1): ~3.3% natural abundance overlap |
| Quantified Difference | >30-fold reduction in baseline isotopic interference |
| Conditions | GC-MS Selected Ion Monitoring (SIM) of biological extracts |
Procuring the fully labeled 13C3 variant is essential for achieving low limits of quantification (LOQ) in trace-level metabolic and clinical assays.
When synthesizing complex uniformly labeled (U-13C) metabolic tracers or active pharmaceutical ingredients, the precursor must provide complete carbon labeling. Acetone-13C3 guarantees 99 atom % 13C at all three carbon positions, allowing for the synthesis of U-13C isopropanol or other downstream building blocks without isotopic dilution . Unlabeled or partially labeled precursors cannot generate the U-13C coupling patterns required for advanced 2D NMR metabolic flux analysis.
| Evidence Dimension | Downstream uniform 13C incorporation |
| Target Compound Data | Acetone-13C3: 99% U-13C incorporation across the 3-carbon skeleton |
| Comparator Or Baseline | Acetone-2-13C: 33% total carbon labeling (only C2 position) |
| Quantified Difference | 3x higher total 13C density per precursor molecule |
| Conditions | Isotopic synthesis of downstream U-13C tracers and analytical standards |
For synthetic chemists and metabolomics researchers, Acetone-13C3 is the mandatory starting material to ensure downstream products are fully visible in 13C-13C NMR correlation experiments.
Acetone-13C3 is the definitive internal standard for measuring total blood ketone bodies (acetoacetate, beta-hydroxybutyrate, acetone) via headspace GC-MS. It is specifically chosen over deuterated analogs because its carbon-13 label is immune to H/D exchange during the required enzymatic oxidation and thermal decarboxylation steps [1].
Applied as a fully labeled 3-carbon tracer in cell culture studies to map lipogenic and ketogenic pathways. The M+3 mass shift ensures that downstream metabolites can be unambiguously identified and quantified via LC-MS or 13C-NMR without interference from natural isotopic background [2].
Procured as a foundational building block for the custom synthesis of uniformly labeled analytical standards and pharmaceutical compounds. The 99 atom % 13C purity across all three carbons guarantees that downstream products maintain uniform labeling for advanced 2D NMR structural elucidation.
Flammable;Irritant